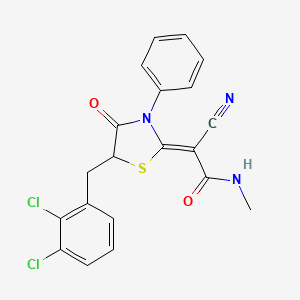
(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a complex organic compound belonging to the thiazolidinone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The structural features of this compound, including the thiazolidin ring and cyano group, play a crucial role in its biological efficacy.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂OS |
| Molecular Weight | Approximately 388.29 g/mol |
| Key Functional Groups | Thiazolidine ring, cyano group, N-methylacetamide |
The thiazolidinone framework is known for its pharmacological properties, including antibacterial and anti-inflammatory activities. The presence of the cyano group enhances the compound's reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolidinone Core : This step involves cyclization reactions that incorporate sulfur and nitrogen atoms into a five-membered ring.
- Introduction of Functional Groups : The cyano group and dichlorobenzyl substituent are introduced through nucleophilic substitutions.
- Purification : Techniques such as crystallization and chromatography are employed to isolate the product with high purity.
Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Antimicrobial Properties
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. A study evaluated several derivatives, including those similar to this compound, against common pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Klebsiella pneumoniae | Moderate activity |
| Candida albicans | Moderate activity |
The compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
Anticancer Potential
In addition to antimicrobial properties, thiazolidinone derivatives have been investigated for their anticancer activities. Research indicates that these compounds may induce cytotoxic effects on various cancer cell lines. The mechanism often involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study published in 2021 assessed the antimicrobial efficacy of synthesized thiazolidinone derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7 .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)14(11-23)20-25(13-7-3-2-4-8-13)19(27)16(28-20)10-12-6-5-9-15(21)17(12)22/h2-9,16H,10H2,1H3,(H,24,26)/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNEFFHONZWTN-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














